Cafedrine

Overview

Description

Cafedrine is a synthetic sympathomimetic amine primarily used in Germany for the acute management of arterial hypotension. It is commonly administered in combination with Theodrenaline (a noradrenaline derivative) at a fixed 20:1 ratio. This combination, known as this compound/Theodrenaline, acts as a cardiovascular stimulant by enhancing cardiac output and peripheral vascular resistance. The mechanism involves dual adrenergic receptor activation: this compound likely exerts β1-adrenergic effects to increase heart rate and contractility (positive inotropic and chronotropic effects), while Theodrenaline provides α1-adrenergic-mediated vasoconstriction .

Despite its clinical use, the pharmacokinetics of this compound remain poorly characterized. Current research gaps include its metabolic pathway, half-life, and tissue distribution. Preclinical studies suggest rapid onset of action, making it suitable for acute hypotensive emergencies.

Preparation Methods

Chemical Identity and Structural Considerations

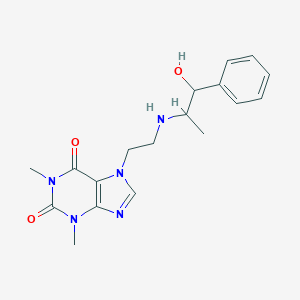

Cafedrine (C₁₆H₂₁N₅O₂·HCl) is chemically designated as 7-[2-hydroxy-3-(methylamino)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride . Its structure derives from theophylline, a xanthine alkaloid, modified via alkylation at the N⁷ position with a 2-hydroxy-3-(methylamino)propyl side chain. This modification enhances its adrenergic activity while retaining the purine backbone’s pharmacokinetic stability . The hydrochloride salt form improves solubility, a critical factor for intravenous administration in emergency settings .

Synthetic Routes for this compound

Alkylation of Theophylline Precursors

The primary synthesis pathway involves alkylation of theophylline (1,3-dimethylxanthine) with a halogenated propylamine derivative. Source describes a method where theophylline reacts with 2-chloro-3-(methylamino)-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the N⁷ nitrogen of theophylline attacks the electrophilic carbon adjacent to the chlorine atom.

Reaction Conditions :

A competing side reaction involves O-alkylation at the theophylline’s O⁶ position, which is mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to favor N⁷ selectivity .

Reductive Amination Approach

An alternative route employs reductive amination to construct the side chain. In this method, theophylline is first reacted with epichlorohydrin to form an epoxide intermediate, which subsequently undergoes ring-opening with methylamine. The resulting secondary amine is reduced using sodium borohydride or hydrogen gas over a palladium catalyst .

Key Advantages :

Limitations :

Optimization of Reaction Parameters

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate alkylation but risk thermal degradation of theophylline. Source , though focused on caffeidine nitrate, highlights that reaction temperatures above 130°C lead to byproduct formation via Hofmann elimination . For this compound, maintaining temperatures below 100°C optimizes both reaction rate and product stability .

Catalytic additives such as phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems, improving yields by 15–20% .

Solvent Systems

Polar aprotic solvents like DMF favor alkylation kinetics but complicate post-reaction purification due to high boiling points. Ethanol-water mixtures (4:1 v/v) offer a balance between solubility and ease of solvent removal, particularly when isolating the hydrochloride salt .

Purification and Crystallization

Crude this compound is purified via recrystallization from hot ethanol or acetone-water mixtures. Source emphasizes the importance of controlled cooling rates (1–2°C/min) to obtain monoclinic crystals with >99% chromatographic purity . Residual solvents are removed under vacuum (35–40°C) to prevent thermal decomposition .

Analytical Data for Purified this compound Hydrochloride :

| Parameter | Specification | Method |

|---|---|---|

| Melting Point | 213–214°C | DSC |

| HPLC Purity | ≥99.9% | RP-HPLC |

| Water Content | ≤0.5% | Karl Fischer |

| Residual Solvents | <50 ppm (ethanol) | GC-MS |

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of this compound hydrochloride (KBr pellet) shows key absorptions at:

Nuclear Magnetic Resonance

¹H NMR (400 MHz, D₂O):

¹³C NMR confirms the absence of O-alkylation byproducts, with all signals correlating to the N⁷-alkylated structure .

Industrial-Scale Production Considerations

Pharmaceutical manufacturers employ continuous flow reactors to enhance reproducibility and reduce batch-to-batch variability. Key parameters include:

Chemical Reactions Analysis

Cafedrine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can result in the formation of reduced forms of the compound. Substitution reactions may involve the replacement of specific functional groups within the molecule, leading to the formation of different derivatives .

Scientific Research Applications

Treatment of Hypotension

Cafedrine/theodrenaline is widely utilized to manage perioperative hypotension and other emergency hypotensive states. Its effectiveness has been documented in numerous studies, highlighting its ability to restore mean arterial blood pressure by increasing preload and cardiac stroke volume .

Mucociliary Clearance Enhancement

Recent research has focused on the role of this compound/theodrenaline in improving mucociliary clearance, particularly during mechanical ventilation. The compound has demonstrated a significant increase in particle transport velocity (PTV) in murine models, suggesting potential benefits for patients with impaired mucociliary function . Further investigations are needed to translate these findings into clinical practice.

Hemodynamic Effects

A study comparing the hemodynamic effects of this compound/theodrenaline with noradrenaline found that the former provided a more stable increase in blood pressure without significant adverse effects on heart rate . This makes it a favorable option for managing hypotension during anesthesia.

Maternal Health

Research into the use of Akrinor® (the commercial formulation of this compound/theodrenaline) for treating hypotension during labor has shown promising results. It effectively counteracts sympathicolysis while maintaining maternal and fetal well-being .

Comparative Efficacy Table

| Application | This compound/Theodrenaline | Noradrenaline | Phenylephrine |

|---|---|---|---|

| Perioperative Hypotension | Effective | Moderate | Less effective |

| Mucociliary Clearance | Significant improvement | Not applicable | Not applicable |

| Maternal Hypotension | Effective | Less effective | Moderate |

Mechanism of Action

The mechanism of action of cafedrine involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that plays a key role in regulating blood pressure and cardiac function .

This compound binds to adrenergic receptors on the surface of cardiac cells, leading to the activation of intracellular signaling pathways that increase the release of calcium ions. This results in enhanced cardiac contractility and increased cardiac output, ultimately leading to an increase in blood pressure .

Comparison with Similar Compounds

Cafedrine/Theodrenaline is compared below with ephedrine and phenylephrine, two widely used vasopressors, based on pharmacological properties and clinical applications.

Table 1: Pharmacological and Clinical Comparison

| Parameter | This compound/Theodrenaline | Ephedrine | Phenylephrine |

|---|---|---|---|

| Receptor Target | β1 (this compound) + α1 (Theodrenaline) | Mixed α/β-adrenergic | Selective α1-adrenergic |

| Onset of Action | Rapid (~5–10 minutes) | Rapid (~5–10 minutes) | Rapid (~5 minutes) |

| Duration | Short (15–30 minutes) | Moderate (30–60 minutes) | Short (15–20 minutes) |

| Primary Use | Acute hypotension (Germany-specific) | Hypotension, bronchospasm | Hypotension, nasal decongestion |

| Cardiac Effects | ↑ Heart rate, ↑ contractility | ↑ Heart rate, ↑ contractility | Minimal cardiac stimulation |

| Vascular Effects | Moderate vasoconstriction | Moderate vasoconstriction | Strong vasoconstriction |

| Side Effects | Tachycardia, arrhythmia (rare) | Tachycardia, hypertension | Reflex bradycardia, hypertension |

| Metabolism | Not fully elucidated | Hepatic (CYP450) | Hepatic (MAO) |

Key Findings:

(1) Mechanistic Differences

- This compound/Theodrenaline : Combines β1-adrenergic stimulation (this compound) with α1-mediated vasoconstriction (Theodrenaline), providing balanced hemodynamic support. This dual action contrasts with ephedrine’s mixed α/β effects and phenylephrine’s pure α1 selectivity .

- Ephedrine: Indirectly stimulates α/β receptors by displacing norepinephrine from synaptic vesicles, leading to prolonged effects but higher arrhythmia risk in sensitive patients .

- Phenylephrine : Pure α1-agonist with potent vasoconstrictive effects but minimal cardiac impact, often preferred in tachycardic patients .

(2) Clinical Efficacy

- Hypotension Management : this compound/Theodrenaline is favored in Germany for perioperative hypotension due to rapid onset and short duration, aligning with ephedrine’s profile. Phenylephrine is preferred in spinal anesthesia-induced hypotension due to its lack of fetal β-stimulation in obstetric cases .

- Safety: this compound/Theodrenaline’s tachycardic effects are less pronounced than ephedrine’s but more significant than phenylephrine’s. Limited data exist on its interaction with comorbidities like coronary artery disease .

Biological Activity

Cafedrine, often administered in combination with theodrenaline as a 20:1 mixture (Akrinor®), is a compound primarily used in clinical settings for the management of hypotension. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on recent research findings.

Pharmacological Profile

This compound exhibits multiple pharmacological effects, primarily through its action as a sympathomimetic agent. The compound increases cardiac contractility and vascular tone, which are critical in managing low blood pressure states. The following sections summarize key findings regarding its biological activity.

-

Calcium Mobilization :

- This compound has been shown to increase intracellular calcium concentrations () in human tracheal epithelial cells. A study demonstrated that the administration of this compound alone or in combination with theodrenaline resulted in a dose-dependent increase in levels. The median effective concentrations were identified as 3.14 mM for this compound alone and 0.35 mM for theodrenaline alone .

- The mechanism involves the activation of β-adrenergic receptors and subsequent release of calcium from intracellular stores, particularly through ryanodine receptors (RyR) .

-

Phosphodiesterase Inhibition :

- This compound's pharmacological effects are also attributed to its role as a phosphodiesterase (PDE) inhibitor. This inhibition enhances the levels of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility and vasodilation . The presence of theophylline in the mixture is believed to contribute significantly to this effect.

- Sympathomimetic Effects :

Clinical Applications

This compound/theodrenaline is widely utilized in clinical settings, especially in Germany, for treating perioperative hypotension and other emergency situations where rapid stabilization of blood pressure is required .

Case Studies

-

Hypotension Management :

- A randomized open-label study compared the hemodynamic effects of this compound/theodrenaline with noradrenaline in patients experiencing hypotension during anesthesia. Results indicated that this compound/theodrenaline effectively increased mean arterial pressure (MAP) through combined effects on preload, contractility, and afterload .

- Increased Coronary Blood Flow :

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Cafedrine in acute hypotension, and how is it studied experimentally?

this compound’s mechanism involves central nervous system stimulation and adrenergic receptor modulation, often studied in combination with theodrenaline (20:1 ratio) to enhance cardiovascular responses . Experimental models typically measure hemodynamic parameters (e.g., blood pressure, heart rate) in murine or in vitro systems. Key methodologies include β-adrenergic receptor blockade (e.g., ICI-118,551) to isolate receptor-specific effects and concentration-response analyses using Hill equations to quantify efficacy .

Q. How is this compound combined with other agents in preclinical studies, and what are the criteria for selecting such combinations?

this compound is frequently paired with theodrenaline at a fixed 20:1 ratio to study acute hypotension, leveraging synergistic effects on β-adrenergic pathways . Selection criteria include complementary mechanisms (e.g., this compound’s CNS stimulation + theodrenaline’s peripheral vasoconstriction) and dose optimization via in vivo efficacy screens. Researchers must validate combination ratios using isobolographic analysis to confirm synergy over additive effects .

Advanced Research Questions

Q. How can researchers design experiments to isolate this compound’s receptor-specific contributions in complex biological systems?

- Step 1 : Use selective antagonists (e.g., β1-blocker CGP20712A) to inhibit specific receptors during this compound/theodrenaline administration .

- Step 2 : Employ calcium imaging or IP3 receptor assays to track intracellular signaling cascades, as this compound’s effects may involve calcium-dependent pathways .

- Step 3 : Compare outcomes across knockout models (e.g., β-adrenergic receptor-deficient mice) to confirm target specificity. This approach resolves confounding variables and clarifies mechanistic pathways .

Q. What methodologies address contradictions in this compound’s reported receptor interactions?

Contradictory findings (e.g., partial β1-blockade resistance) require:

- Triangulation : Cross-validate results using multiple techniques (e.g., electrophysiology, radioligand binding assays).

- Dose-Response Refinement : Test subthreshold doses to identify non-linear effects.

- Contextual Analysis : Account for tissue-specific receptor expression (e.g., tracheal vs. cardiac tissue) . Iterative hypothesis testing and adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) help mitigate inconsistencies .

Q. Which statistical models are optimal for analyzing this compound’s concentration-response relationships?

- Hill Equation : Models sigmoidal dose-response curves to estimate EC50 and maximal efficacy (Emax) .

- ANOVA with Post Hoc Tests : Compares mean differences across treatment groups (e.g., this compound alone vs. combination).

- Synergy Scoring : Uses Chou-Talalay or Bliss independence models to quantify drug interactions . Data should be normalized to baseline and include confidence intervals to assess variability .

Q. Methodological Considerations

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

- Detailed Methods : Specify drug sources (e.g., TargetMol T30686), purity (>95%), and vehicle controls .

- Supplementary Data : Provide raw datasets (e.g., particle transport velocity curves) and instrument calibration details .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .

Q. What strategies validate this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties in translational research?

- Microdialysis : Measure free this compound concentrations in target tissues (e.g., brain, heart).

- LC-MS/MS : Quantify plasma half-life and metabolite profiles.

- PK/PD Modeling : Link exposure metrics (AUC, Cmax) to functional outcomes (e.g., blood pressure stabilization) .

Q. Data Interpretation & Reporting

Q. How to contextualize this compound’s efficacy against existing therapies for hypotension?

- Comparative Trials : Use randomized crossover designs comparing this compound/theodrenaline to standard vasopressors (e.g., norepinephrine).

- Meta-Analysis : Aggregate preclinical and clinical data to evaluate effect sizes and safety profiles .

- Limitations : Address species-specific differences (e.g., murine vs. human adrenergic receptor density) .

Q. What are the best practices for addressing negative or inconclusive results in this compound research?

- Transparency : Report all outcomes, including failed experiments, in supplementary materials.

- Root-Cause Analysis : Investigate potential confounders (e.g., batch variability, environmental stressors).

- Peer Review : Submit to open-access journals (e.g., Reviews in Analytical Chemistry) for rigorous validation .

Properties

IUPAC Name |

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSKUDDDPKGBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866678 | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14535-83-2, 58166-83-9 | |

| Record name | Norephendrinetheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.